3-(Oxiran-2-ylmethyl)oxolane

説明

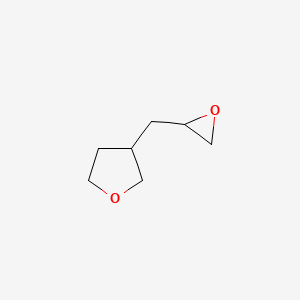

Structure

3D Structure

特性

IUPAC Name |

3-(oxiran-2-ylmethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-8-4-6(1)3-7-5-9-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHGUUKAIHWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxiran 2 Ylmethyl Oxolane and Analogous Bifunctional Compounds

Strategies for Oxirane Ring Formation

The formation of the oxirane ring is a critical step in the synthesis of 3-(oxiran-2-ylmethyl)oxolane. Key strategies include stereoselective epoxidation of olefinic precursors and intramolecular cyclization reactions.

Stereoselective Epoxidation Reactions

Stereoselective epoxidation of an appropriate alkenyl-oxolane precursor is a direct method for introducing the oxirane ring with defined stereochemistry. The Sharpless asymmetric epoxidation is a notable method for achieving high enantioselectivity in the epoxidation of allylic alcohols. quimicaorganica.org This reaction utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand to direct the stereochemical outcome of the epoxidation. quimicaorganica.org For substrates lacking a directing hydroxyl group, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be employed, although often with lower stereocontrol unless substrate-inherent steric or electronic factors favor a particular diastereomer.

Another approach involves the use of sulfur ylides in the Corey-Chaykovsky reaction, which can convert aldehydes or ketones into epoxides. quimicaorganica.org This method can offer diastereoselectivity based on the steric environment of the carbonyl group.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the oxirane ring. One of the most well-established methods is the intramolecular Williamson ether synthesis, which involves the treatment of a halohydrin with a base. quimicaorganica.orgyoutube.com In the context of synthesizing this compound, this would typically involve a 3-(halomethyl)- or 3-(sulfonyloxymethyl)-substituted oxolane with a vicinal hydroxyl group. The base deprotonates the hydroxyl group to form an alkoxide, which then displaces the adjacent halide or sulfonate leaving group via an intramolecular SN2 reaction to close the three-membered oxirane ring. quimicaorganica.org

The stereochemistry of the resulting epoxide is directly controlled by the stereocenters of the starting halohydrin. This approach is advantageous as it allows for the stereocenters to be set in the acyclic precursor, which can often be achieved with high precision using established asymmetric synthesis methods.

Synthesis of the Oxolane (Tetrahydrofuran) Ring System

One common strategy is the intramolecular cyclization of a suitable acyclic precursor. For instance, the acid-catalyzed dehydration of 1,4-diols can lead to the formation of the THF ring. wikipedia.org In a more controlled manner, an intramolecular Williamson ether synthesis can be employed, where a hydroxyl group displaces a leaving group at the 4-position of a linear carbon chain to form the five-membered ring.

Palladium-catalyzed cyclization reactions have also been developed for the synthesis of sterically congested bicyclic tetrahydrofurans. nih.gov Additionally, Lewis acid-mediated cyclizations of epoxy alcohols can be used to form tetrahydrofuran (B95107) rings with high regio- and stereoselectivity. researchgate.net For example, the treatment of certain epoxy alcohols with magnesium halides can promote a cyclization cascade to yield substituted tetrahydrofurans. researchgate.net

Another powerful method involves the [3+2] cycloaddition of carbonyl ylides, which can be generated from diazo compounds, with appropriate dipolarophiles. nih.gov This approach can provide rapid access to highly functionalized tetrahydrofuran rings.

Convergent and Sequential Synthetic Routes to this compound Scaffolds

The assembly of the this compound scaffold can be approached through either convergent or sequential synthetic strategies.

Sequential routes involve the stepwise construction of the two heterocyclic rings. A typical sequence might begin with the synthesis of a substituted tetrahydrofuran derivative, followed by the introduction of a side chain that is then converted into the oxirane ring. For example, one could start with a commercially available tetrahydrofuran derivative, introduce a vinyl group at the 3-position, and then perform a stereoselective epoxidation. Alternatively, a precursor with a protected diol functionality could be cyclized to form the tetrahydrofuran ring first, followed by deprotection and conversion of the diol to an epoxide.

An example of a convergent approach could involve the reaction of a Grignard reagent derived from a 3-halotetrahydrofuran with epichlorohydrin. This would directly couple the two ring systems, although subsequent functional group manipulations might be necessary.

Catalytic Protocols in the Synthesis of Oxirane-Oxolane Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of oxirane-oxolane derivatives. As mentioned earlier, transition metal catalysts are central to stereoselective epoxidation reactions. quimicaorganica.org For instance, titanium, vanadium, and molybdenum complexes are well-known for their ability to catalyze the epoxidation of alkenes with high selectivity.

Lewis acids are also widely used to catalyze the formation of both oxirane and oxolane rings. researchgate.net They can activate epoxides for ring-opening reactions, which can be a key step in intramolecular cyclizations to form tetrahydrofurans. researchgate.netresearchgate.net For example, the use of a Lewis acid can promote the cyclization of a 1,3-bis(trimethylsilyloxy)-1,3-butadiene with a substituted epoxide to form a tetrahydrofuran ring. researchgate.net

Organocatalysis has also emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and other small organic molecules can be used to catalyze the enantioselective formation of C-C and C-O bonds, which can be applied to the synthesis of chiral oxirane and oxolane precursors.

Green Chemistry Principles in the Synthesis of Cyclic Ether Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of cyclic ethers like this compound to minimize environmental impact. rsc.org This involves the use of non-toxic, renewable starting materials, the development of atom-economical reactions, and the use of environmentally benign solvents and catalysts.

One key aspect is the use of catalytic reactions, which reduce the need for stoichiometric reagents and minimize waste generation. rsc.org For example, the use of catalytic amounts of a reusable solid acid catalyst for the dehydration of diols to form tetrahydrofurans is a greener alternative to using stoichiometric amounts of a strong mineral acid.

The use of safer solvents is another important consideration. Supercritical carbon dioxide (scCO2) and ionic liquids are being explored as alternatives to volatile organic compounds (VOCs) in the synthesis of cyclic ethers. rsc.org Additionally, solvent-free reaction conditions are highly desirable.

Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of chiral building blocks for oxirane and oxolane synthesis. Lipases, for example, can be used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure starting materials.

Reaction Mechanisms and Chemical Transformations of 3 Oxiran 2 Ylmethyl Oxolane

Mechanistic Studies of Oxirane Ring-Opening Reactions

The oxirane ring is the most reactive functional group in 3-(oxiran-2-ylmethyl)oxolane, driven by approximately 114 kJ/mol of ring strain. Its reactions are dominated by cleavage of a carbon-oxygen bond, which can be initiated by nucleophiles, electrophiles (acids), or radicals.

Nucleophilic Ring Opening Pathways and Regioselectivity

Nucleophilic ring-opening is a cornerstone of epoxide chemistry and proceeds readily with this compound. These reactions are typically conducted under basic or neutral conditions with strong nucleophiles. The mechanism is analogous to a bimolecular nucleophilic substitution (SN2) reaction. The high ring strain of the epoxide facilitates the reaction, making the alkoxide a viable leaving group, which is unusual for other ethers. acs.org

The key mechanistic question for an unsymmetrical epoxide like this compound is regioselectivity: the nucleophile can attack either the terminal, less-substituted carbon (C1) or the internal, more-substituted carbon (C2) of the oxirane ring.

SN2 Pathway: Under basic or neutral conditions, the reaction follows a classic SN2 pathway. The nucleophile attacks the sterically least hindered carbon atom. mdpi.com For this compound, this is the terminal methylene (B1212753) carbon (C1). This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center and the formation of a secondary alcohol after workup. This pathway is favored by strong, anionic nucleophiles such as alkoxides, amines, Grignard reagents, and hydrides. mdpi.com

The general regioselectivity of nucleophilic ring-opening is governed by steric hindrance. The less substituted carbon is more accessible to the incoming nucleophile, leading to faster reaction rates at that position. mdpi.com

| Nucleophile (Nu⁻) | Reaction Conditions | Major Product | Mechanism | Governing Factor |

|---|---|---|---|---|

| RO⁻ (Alkoxide) | Basic (e.g., NaOR) | Attack at terminal carbon (C1) | SN2 | Steric Hindrance |

| R₂NH (Amine) | Neutral/Basic | Attack at terminal carbon (C1) | SN2 | Steric Hindrance |

| RMgX (Grignard) | Anhydrous Ether | Attack at terminal carbon (C1) | SN2 | Steric Hindrance |

| LiAlH₄ (Hydride) | Anhydrous Ether/THF | Attack at terminal carbon (C1) | SN2 | Steric Hindrance |

Electrophilic and Acid-Catalyzed Oxirane Activation and Rearrangements

Under acidic conditions, the reaction mechanism for epoxide ring-opening changes significantly. The acid catalyst (Brønsted or Lewis acid) first protonates or coordinates to the epoxide oxygen atom. nih.govrsc.org This activation makes the epoxide a much better electrophile and weakens the C-O bonds.

The subsequent nucleophilic attack occurs with a different regioselectivity compared to basic conditions. The reaction proceeds via a mechanism that has substantial SN1 character. acs.orgacs.org Positive charge builds up on the carbon atom that can best support it. In the case of this compound, the internal carbon (C2) is secondary, while the terminal carbon (C1) is primary. The secondary carbon can better stabilize the developing positive charge (carbocation character) in the transition state. nih.gov Consequently, weak nucleophiles like water, alcohols, or halides (from hydrohalic acids) will preferentially attack the more substituted internal carbon (C2). acs.orgnih.gov

SN1-like Pathway: The transition state resembles a carbocation, although a full carbocation intermediate may not form. The nucleophile attacks the more substituted carbon because this carbon bears a greater degree of positive charge. acs.org Even though this site is more sterically hindered, the electronic effect of carbocation stability is the dominant factor. rsc.org The attack still occurs from the backside relative to the oxygen atom, resulting in an anti-dihydroxylation or aminoalcohol product with trans stereochemistry. acs.org

| Nucleophile | Reaction Conditions | Major Product | Mechanism | Governing Factor |

|---|---|---|---|---|

| H₂O | Aqueous Acid (e.g., H₂SO₄) | Attack at internal carbon (C2) | SN1-like | Electronic (Carbocation Stability) |

| ROH | Anhydrous Acid (e.g., H₂SO₄) | Attack at internal carbon (C2) | SN1-like | Electronic (Carbocation Stability) |

| HX (X=Br, I) | Anhydrous HX | Attack at internal carbon (C2) | SN1-like | Electronic (Carbocation Stability) |

Under certain conditions, particularly with Lewis acids or in the absence of a strong nucleophile, acid-catalyzed activation can lead to rearrangements, such as the Meinwald rearrangement, to form carbonyl compounds.

Radical-Mediated Epoxide Transformations

While less common than ionic pathways, the oxirane ring can undergo transformations mediated by radicals. These reactions often require specific radical initiators and reagents. For example, titanocene(III) chloride is a single-electron reducing agent that can reductively open epoxides to generate carbon-centered radicals. For this compound, this would involve the homolytic cleavage of a C-O bond, preferentially forming the more stable secondary radical on the internal carbon (C2). This radical intermediate can then be trapped by various radical acceptors or undergo further rearrangement or cyclization reactions.

Another pathway involves radical-promoted ring-opening coupling reactions. rsc.org These transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at one of the epoxide carbons, with the other becoming a hydroxyl group after reduction. The regioselectivity in these cases depends on the specific reagents and the relative stability of the potential radical intermediates.

Chemical Reactivity of the Oxolane Moiety

The oxolane (tetrahydrofuran, THF) ring is a saturated five-membered cyclic ether. Unlike the highly strained oxirane, the THF ring has low ring strain (approximately 23 kJ/mol) and is generally unreactive, making it a common solvent for many chemical reactions. masterorganicchemistry.com In this compound, the THF ring is chemically inert under the conditions typically used to react with the epoxide ring. Therefore, reactions targeting the oxolane moiety usually presuppose that the epoxide has been previously transformed into a less reactive group, such as a diol or a protected diol.

Functionalization Reactions of the Tetrahydrofuran (B95107) Ring

Functionalizing the C-H bonds of the relatively inert THF ring is challenging but can be achieved using modern synthetic methods.

Radical Halogenation: Free-radical halogenation can occur at the α-carbons (adjacent to the oxygen), which are activated towards hydrogen atom abstraction due to the formation of a resonance-stabilized radical intermediate. Reaction of a derivative of this compound with reagents like N-bromosuccinimide (NBS) under radical initiation could lead to bromination at the C2 or C5 positions of the THF ring.

α-Lithiation: The protons on the carbons adjacent to the ether oxygen can be abstracted by strong organolithium bases (e.g., sec-butyllithium) at low temperatures. This forms an α-lithio derivative, which is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, carbonyl compounds, silyl (B83357) chlorides) to introduce substituents at the C2 position of the THF ring. This approach would require a derivative where the epoxide and any resulting hydroxyl groups are suitably protected.

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation provides a powerful method for functionalizing otherwise inert C-H bonds. Catalysts based on rhodium or palladium can mediate the insertion of carbenoids or couple the THF ring with other organic fragments. acs.org For instance, dirhodium catalysts can promote C-H insertion reactions of diazo compounds, selectively at the α-position of the THF ring. acs.org

Ring-Opening Reactions and Oligomerization of Oxolane (Tetrahydrofuran)

Cleavage of the THF ring requires harsh conditions, typically involving strong acids. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Ring Opening: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures can cleave the ether C-O bonds. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by SN2 attack by the halide ion. In the context of a derivative of this compound, such as the corresponding diol, this would lead to the formation of a halo-substituted polyol.

Cationic Ring-Opening Polymerization (CROP): Tetrahydrofuran is a well-known monomer for cationic ring-opening polymerization, which produces polytetrahydrofuran (PTHF), also known as poly(tetramethylene oxide). nih.govresearchgate.net This polymerization is initiated by strong Brønsted acids (e.g., superacids) or Lewis acids in the presence of a promoter. nih.govresearchgate.net The mechanism involves the formation of a tertiary oxonium ion, which is then attacked by the oxygen of another THF monomer, propagating the polymer chain. researchgate.net While THF itself polymerizes, the presence of the bulky tetrahydrofurfuryl substituent in a derivative of this compound would significantly influence the polymerization kinetics and the properties of the resulting oligomers or polymers.

Intermolecular and Intramolecular Cyclization Pathways Involving Both Moieties

The proximate positioning of the oxirane and oxolane rings in this compound facilitates intramolecular cyclization reactions, leading to the formation of bicyclic ether systems. These transformations are typically promoted by acidic or basic conditions, which activate the oxirane ring for nucleophilic attack.

Under acidic conditions, the epoxide oxygen is protonated, enhancing the electrophilicity of the ring carbons. The oxygen atom of the oxolane ring can then act as an intramolecular nucleophile. Depending on whether the attack occurs at the C2 or C3 position of the oxirane, different bicyclic products can be formed. This process is analogous to the well-established acid-catalyzed intramolecular cyclization of epoxy alcohols to form substituted tetrahydrofurans.

Conversely, in the presence of a strong base, a nucleophile can be generated by deprotonation of a suitable group if present, or an external nucleophile can initiate the ring-opening of the epoxide. However, for an intramolecular reaction involving the oxolane ring itself, an initial intermolecular reaction is often required to introduce a nucleophilic center that can then attack the oxirane.

A powerful strategy for constructing tetrahydrofurans and other cyclic ethers involves [3+2] cycloaddition or annulation reactions, where epoxides can serve as key precursors. nih.gov In the context of this compound, the epoxide moiety could potentially participate in such reactions with suitable partners, leading to more complex fused ring systems.

Reductive radical cyclization offers another pathway for forming tetrahydrofuran derivatives from epoxides. nih.gov In these processes, the epoxide is first opened to generate a radical intermediate, which then undergoes cyclization. For this compound, this would likely involve the generation of a radical on the side chain, followed by an intramolecular attack involving the oxolane ring, although this is a less common transformation for the oxolane ring itself.

Intermolecular reactions can also occur, where an external nucleophile attacks the oxirane ring. The oxolane ring, being less strained, is generally less reactive under these conditions. The regioselectivity of the epoxide ring-opening in such intermolecular reactions is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.net

| Reaction Type | Promoter/Conditions | General Outcome | Plausible Product Type from this compound |

| Intramolecular Cyclization | Acidic (e.g., H₂SO₄, Lewis Acids) | Formation of a new ring via nucleophilic attack of the oxolane oxygen on the activated oxirane. | Bicyclic ether with fused or bridged tetrahydrofuran rings. |

| Intermolecular Nucleophilic Addition | Basic (e.g., NaOH, NaOR) or Acidic (e.g., H⁺) | Ring-opening of the oxirane by an external nucleophile. | Diol or ether-alcohol, with the oxolane ring intact. |

| [3+2] Cycloaddition | Metal catalysts or thermal conditions with a suitable dipolarophile. | Formation of a five-membered ring fused to the original structure. | Complex polycyclic ether systems. |

| Reductive Radical Cyclization | Radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH). | Formation of a new ring via a radical intermediate. | Substituted bicyclic systems, though less probable for direct involvement of the oxolane ring. |

Catalytic Systems for Selective Transformations of Oxirane-Oxolane Compounds

The selective transformation of one of the two cyclic ether rings in this compound presents a significant synthetic challenge. Catalytic systems are crucial for controlling the reactivity and achieving desired product outcomes.

For selective ring-opening of the more strained oxirane ring, a variety of catalysts can be employed. Lewis acids are commonly used to activate the epoxide towards nucleophilic attack. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the ring-opening. For instance, milder Lewis acids may favor attack at the less substituted carbon of the oxirane.

Homogeneous catalysts, such as transition metal complexes, are also effective for various epoxide transformations. For example, cobalt- and chromium-based catalysts have been developed for the regioselective ring-opening of epoxides. In the case of this compound, a catalyst that selectively coordinates to the oxirane oxygen over the oxolane oxygen would be ideal for selective transformations of the epoxide.

Conversely, the ring-opening of the less reactive tetrahydrofuran (oxolane) ring typically requires more forcing conditions and specific catalytic systems. Heteropolyacids have been shown to be effective catalysts for the degradation of polytetrahydrofuran, indicating their potential for cleaving the C-O bonds of the oxolane ring. researchgate.net Diiron complexes have also been demonstrated to catalyze the oxidative ring-opening of tetrahydrofuran. nih.gov

In the context of polymerization, zirconium(IV) catalysts have been reported for the ring-opening copolymerization of anhydrides with epoxides and tetrahydrofurans. acs.orgnih.gov Such a catalyst could potentially mediate the copolymerization of this compound, leading to novel polyether structures. Thorium complexes have also been shown to mediate the ring-opening of tetrahydrofuran. rsc.org

| Catalyst Type | Target Moiety | Transformation | Example Catalyst |

| Lewis Acids | Oxirane | Ring-opening, Isomerization | AlCl₃, ZnCl₂, Ti(OiPr)₄ |

| Transition Metal Complexes | Oxirane | Regioselective Ring-opening, Polymerization | Co(III)-salen, Cr(III)-salen |

| Heteropolyacids | Oxolane | Ring-opening, Degradation | Phosphotungstic acid researchgate.net |

| Diiron Complexes | Oxolane | Oxidative Ring-opening | [Fe₂(μ-O)(μ-O₂CAr)(Me₃TACN)₂]²⁺ nih.gov |

| Zirconium(IV) Complexes | Both | Ring-opening Copolymerization | Zr(IV) β-diketonate complexes acs.orgnih.gov |

| Thorium Complexes | Oxolane | Ring-opening | ThI₄(DME)₂ rsc.org |

Chemical Kinetics and Low-Temperature Oxidation Processes of Cyclic Ethers

The low-temperature oxidation of cyclic ethers is of significant interest in combustion chemistry, as these compounds are often formed as intermediates during the oxidation of larger fuel molecules. The oxidation of this compound would be expected to proceed through a complex mechanism involving radical chain reactions.

The initiation of low-temperature oxidation typically involves the abstraction of a hydrogen atom from the cyclic ether backbone by a radical species, such as the hydroxyl radical (•OH). In this compound, there are multiple C-H bonds that can be abstracted, leading to a variety of carbon-centered radicals. The relative rates of abstraction will depend on the bond dissociation energies of the C-H bonds.

Once formed, the carbon-centered radicals react with molecular oxygen to form peroxy radicals (ROO•). These peroxy radicals can then undergo a variety of reactions, including isomerization via intramolecular hydrogen abstraction to form hydroperoxyalkyl radicals (•QOOH). These •QOOH radicals are key intermediates in low-temperature combustion chemistry and can undergo further reactions, such as cyclization to form new cyclic ethers or decomposition to produce smaller, more stable molecules. uga.eduresearchgate.net

The presence of two ether rings in this compound introduces additional complexity. The ring strain of the oxirane may influence the stability of adjacent radicals and the kinetics of subsequent reactions. The reaction mechanisms for the low-temperature ignition of cyclic ethers are known to be intricate due to competing pathways, such as the reaction of carbon-centered radicals with O₂ versus ring-opening.

The study of simpler cyclic ethers like tetrahydropyran (B127337) has highlighted the importance of ring-opening kinetics of both the initial carbon-centered radicals and the subsequent •QOOH radicals in understanding their ignition chemistry. For this compound, the potential for ring-opening of either the oxirane or the oxolane ring during the oxidation process would lead to a diverse array of oxidation products.

| Reaction Step | General Reactants | General Products | Significance in Oxidation |

| Initiation | This compound + •OH | Carbon-centered radical + H₂O | Formation of initial fuel radical. |

| O₂ Addition | Carbon-centered radical + O₂ | Peroxy radical (ROO•) | Key step in forming oxygenated intermediates. |

| Isomerization | Peroxy radical (ROO•) | Hydroperoxyalkyl radical (•QOOH) | Leads to chain-branching pathways. |

| Second O₂ Addition | Hydroperoxyalkyl radical (•QOOH) + O₂ | Hydroperoxyalkylperoxy radical | Further propagation of the oxidation chain. |

| Decomposition | Hydroperoxyalkyl radical (•QOOH) | Carbonyls, smaller alkenes, •OH | Chain branching and formation of stable products. |

| Ring-Opening | Carbon-centered radical or •QOOH | Acyclic radical species | Competes with O₂ addition and alters the product distribution. nsf.gov |

Computational and Theoretical Chemistry of 3 Oxiran 2 Ylmethyl Oxolane

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and energetics of molecules like 3-(Oxiran-2-ylmethyl)oxolane. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

High-level ab initio methods and various DFT functionals are employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of Analogous Cyclic Ethers

| Property | Tetrahydrofuran (B95107) (THF) | 2-Methyloxirane (Propylene Oxide) |

| HOMO Energy | -10.5 eV | -10.8 eV |

| LUMO Energy | 1.5 eV | 1.2 eV |

| HOMO-LUMO Gap | 12.0 eV | 12.0 eV |

| Dipole Moment | 1.63 D | 1.93 D |

Note: The data in this table is based on typical values found for these molecules in computational chemistry literature and is intended for illustrative purposes.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is instrumental in predicting reaction pathways and analyzing the transition states of reactions involving this compound. A primary area of interest is the ring-opening reaction of the epoxide, which is a characteristic reaction of this functional group due to its inherent ring strain. fiveable.me

Theoretical calculations can model the nucleophilic attack on the epoxide ring, a common reaction manifold. These models can predict the regioselectivity of the attack, i.e., whether the nucleophile will preferentially attack the more or less substituted carbon of the oxirane ring. This is influenced by both steric and electronic factors. Computational studies on similar epoxide systems have shown that the nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome. fiveable.me

Transition state analysis allows for the determination of the activation energy of a given reaction pathway, providing a quantitative measure of the reaction's feasibility. By mapping the potential energy surface, computational methods can identify the minimum energy path from reactants to products, passing through the transition state. For the ring-opening of epoxides, these calculations can help to elucidate the SN1 or SN2 character of the transition state.

Furthermore, computational studies on radical-mediated reactions of epoxides have been performed, providing insights into alternative reaction mechanisms. For instance, the reaction of thiol radicals with epoxides has been computationally modeled, revealing the energetics and kinetics of such processes. While not directly on this compound, these studies provide a framework for understanding potential radical-initiated transformations of the molecule.

Molecular Dynamics Simulations and Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like this compound and the influence of the surrounding environment, particularly the solvent. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

For a molecule with two cyclic components, MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. The flexibility of the linker between the oxolane and oxirane rings is a key aspect that can be investigated through these simulations.

The effect of the solvent on the reactivity of this compound is a critical area where MD simulations and other computational methods can provide valuable information. Solvation can significantly influence the energetics of reaction pathways and the stability of transition states. For instance, polar protic solvents can accelerate nucleophilic ring-opening reactions of epoxides by stabilizing the developing negative charge on the oxygen atom. fiveable.me Computational models can explicitly include solvent molecules to provide a more accurate picture of the reaction in solution. rsc.orgresearchgate.net

MD simulations have been used to study the microstructure of aqueous mixtures of cyclic ethers like THF. acs.org These studies reveal how the ether molecules influence the hydrogen-bonding network of water, which in turn can affect the reactivity of solutes. acs.org Such insights are crucial for understanding and predicting the behavior of this compound in different solvent environments.

Stereochemical Insights from Computational Models

Computational models are invaluable for understanding and predicting the stereochemical outcomes of reactions involving this compound. The molecule itself is chiral, with a stereocenter at the point of attachment of the oxiranylmethyl group to the oxolane ring, and another two stereocenters in the oxirane ring.

Computational studies can elucidate the stereochemistry of the epoxide ring-opening reaction. For example, in an SN2-type reaction, the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the attacked carbon. Computational models can visualize and quantify the energy of the transition state for this backside attack, confirming the stereochemical course of the reaction. fiveable.me

In more complex reaction cascades involving epoxide opening, computational studies have been used to explain the preservation of stereochemical information. nih.gov These models can help in understanding how the initial stereochemistry of the epoxide directs the formation of specific stereoisomers in the product.

For radical reactions involving epoxides, computational studies have investigated the planarity of the resulting radicals and the energy barriers for inversion of the radical center. nih.gov This information is crucial for predicting the stereochemical outcome of radical-mediated transformations of this compound.

Derivations of Thermochemical and Kinetic Data for Cyclic Ether Systems

Computational chemistry provides a means to derive essential thermochemical and kinetic data for cyclic ether systems, including those analogous to this compound. High-level computational methods can be used to calculate enthalpies of formation, entropies, and heat capacities for molecules and their reaction intermediates. nih.govresearchgate.net

For instance, detailed computational studies have been performed on the thermochemistry of tetrahydrofuran and its alkylated derivatives. nih.govresearchgate.net These studies provide a wealth of data on bond dissociation energies, which are fundamental for understanding the initiation steps of radical reactions. nih.govresearchgate.net

Table 2: Calculated Bond Dissociation Energies (BDEs) for Tetrahydrofuran (THF)

| Bond | BDE (kcal/mol) |

| α-C-H | 92.5 |

| β-C-H | 98.0 |

Note: The data in this table is based on values from computational studies on THF and is for illustrative purposes.

Kinetic data, such as reaction rate constants, can also be derived from computational models. By calculating the activation energies of elementary reaction steps, it is possible to estimate the rate at which these reactions will occur. For example, the rate constants for hydrogen abstraction from THF by various radicals have been computationally determined. nih.gov

Computational studies on the oxidation of cyclic ethers like 1,3-dioxolane (B20135) have led to the development of detailed kinetic models that can predict combustion behavior. researchgate.net These models rely on a vast amount of thermochemical and kinetic data for the elementary reactions involved, much of which is derived from theoretical calculations. researchgate.net While specific models for this compound may not exist, the methodologies and data from related systems provide a solid foundation for estimating its kinetic and thermochemical properties.

Advanced Spectroscopic Characterization of 3 Oxiran 2 Ylmethyl Oxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information regarding chemical environments, atom connectivity, and spatial relationships.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. For 3-(Oxiran-2-ylmethyl)oxolane, the signals can be assigned based on expected chemical shifts for protons on oxolane and oxirane rings. Protons on carbons adjacent to an oxygen atom (α-protons) are deshielded and appear at a higher chemical shift (downfield). The protons on the strained three-membered oxirane ring are typically found in the 2.5-3.5 ppm range. oregonstate.educhemicalbook.com Protons on the oxolane ring adjacent to the oxygen appear around 3.6-3.8 ppm, while the other ring protons are found further upfield. researchgate.netchemicalbook.com

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Carbons bonded to electronegative oxygen atoms are deshielded and resonate at a lower field. In this compound, the carbons of the oxirane ring are expected in the 45-55 ppm region due to the combined effects of the oxygen atom and ring strain. oregonstate.edu The α-carbons of the oxolane ring typically appear around 68 ppm, with the β-carbons resonating at approximately 26 ppm. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane-CH₂ | 2.6 (dd), 2.8 (dd) | ~46 |

| Oxirane-CH | 3.1-3.2 (m) | ~52 |

| Bridge-CH₂ | 1.6-1.8 (m) | ~38 |

| Oxolane-CH | 2.4-2.5 (m) | ~40 |

| Oxolane-CH₂ (β to O) | 1.8-2.0 (m) | ~26 |

| Oxolane-CH₂ (α to O) | 3.6-3.8 (m) | ~68 |

Two-Dimensional (2D) NMR for Connectivity and Stereochemistry

While 1D NMR suggests a structure, 2D NMR experiments are crucial for confirming atomic connectivity and elucidating stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting the protons within the oxirane ring, between the oxirane-CH and the bridging-CH₂, between the bridging-CH₂ and the oxolane-CH, and among all adjacent protons within the oxolane ring. This allows for the unambiguous tracing of the molecule's proton framework. creative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This experiment would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming the C-H bonding pairs. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations. irb.hr

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two cyclic ether functionalities.

Oxolane (Tetrahydrofuran) Ring: The most prominent feature for the oxolane ring is the strong C-O-C asymmetric stretching vibration, typically observed in the IR spectrum around 1070-1150 cm⁻¹. acs.org The C-H stretching vibrations of the methylene (B1212753) groups appear in the 2850-2960 cm⁻¹ region. researchgate.net

Oxirane (Epoxide) Ring: The strained three-membered ring of the epoxide gives rise to several characteristic bands. An asymmetric ring stretching mode (sometimes called the "ring breathing" mode) appears near 1250 cm⁻¹. spectroscopyonline.comresearchgate.net Two other significant bands related to the C-O-C stretching of the ring are found in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions. spectroscopyonline.com The C-H stretching of the protons attached to the epoxide ring is typically observed at slightly higher wavenumbers than alkane C-H stretches, often above 3000 cm⁻¹. nih.gov

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Asymmetric/Symmetric Stretching | Alkane CH₂ | 2850-2960 | IR, Raman |

| C-H Stretching | Epoxide Ring | ~3050 | IR, Raman |

| Asymmetric Ring "Breathing" | Epoxide Ring | ~1250 | IR, Raman |

| C-O-C Asymmetric Stretching | Oxolane Ring | 1070-1150 | IR (Strong) |

| Asymmetric/Symmetric C-O-C Stretching | Epoxide Ring | 810-950 | IR (Strong) |

| Symmetric C-O-C Stretching | Epoxide Ring | 750-880 | IR (Strong) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. gbiosciences.com For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol , so the molecular ion peak (M⁺) would be observed at m/z 128.

The fragmentation of cyclic ethers is heavily influenced by the oxygen atom. nsf.govresearchgate.net Common fragmentation pathways include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and inductive cleavage. gbiosciences.com

Alpha-Cleavage: This is a dominant fragmentation pathway for ethers. libretexts.org Cleavage of the bond between the oxolane ring and the methylene bridge would be a likely fragmentation, leading to stable radical cations.

Ring Opening/Cleavage: Both the oxolane and oxirane rings can undergo cleavage. The fragmentation of the oxolane ring often involves the loss of an alkyl group attached to the ring, resulting in a stable oxonium ion. nih.gov For example, a major fragment for substituted tetrahydrofurans is often observed at m/z 71, corresponding to the loss of a side chain. The strained oxirane ring can also cleave in various ways.

Characteristic Fragments: A peak at m/z 43 is characteristic of many oxygen-containing compounds and could correspond to the [C₂H₃O]⁺ fragment from the epoxide ring or the [C₃H₇]⁺ fragment. The loss of the entire oxiranylmethyl side chain could also occur.

Plausible Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [C₅H₇O₂]⁺ | Loss of ethyl group ([C₂H₅]•) from oxolane ring cleavage |

| 85 | [C₅H₉O]⁺ | Cleavage and loss of the oxirane ring ([C₂H₃O]•) |

| 71 | [C₄H₇O]⁺ | α-cleavage at the oxolane ring |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Cleavage of the oxiranylmethyl side chain |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Fragment from epoxide ring or alkyl chain |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at ambient temperature, XRD analysis would necessitate either low-temperature crystallization or the synthesis of a suitable crystalline derivative.

Should a crystalline sample be obtained, XRD would provide a wealth of structural information with very high precision. uwa.edu.au This includes:

Unambiguous Connectivity: Confirming the exact bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Providing exact measurements for every bond and angle in the molecule, which can offer insights into ring strain and electronic effects.

Torsional Angles and Conformation: Defining the exact conformation of the molecule as it exists in the crystal lattice, including the puckering of the oxolane ring and the relative orientation of the two rings. researchgate.net

Stereochemistry: Absolutely determining the relative and, with appropriate techniques, the absolute stereochemistry of all chiral centers.

Intermolecular Interactions: Revealing how molecules pack together in the solid state, identifying any significant non-covalent interactions that dictate the crystal structure.

This technique, while dependent on obtaining a suitable crystal, offers the most complete and unambiguous picture of the molecule's static structure.

Applications of 3 Oxiran 2 Ylmethyl Oxolane in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Monomer in Specialty Polymer Production

3-(Oxiran-2-ylmethyl)oxolane is a notable monomer in the field of polymer chemistry, primarily utilized in cationic ring-opening polymerization (CROP) to produce specialty polyethers. The polymerization process leverages the differential reactivity of the two cyclic ether moieties within its structure.

The oxirane ring possesses a significantly higher ring strain energy (approximately 114 kJ/mol) compared to the oxolane ring (approximately 23 kJ/mol). This difference in strain, coupled with the basicity of the heterocyclic oxygen atoms, allows for selective polymerization. Under controlled cationic conditions, the more reactive oxirane ring can be preferentially opened, leading to the formation of a linear polyether with pendant oxolane groups. This process is typically initiated by electrophilic species like protic acids or Lewis acids. researchgate.netradtech.org

The polymerization can proceed through different mechanisms, such as the active chain end (ACE) or the activated monomer (AM) mechanism, depending on the reaction conditions and the initiator system used. researchgate.net The resulting polymers, featuring a polyether backbone and tetrahydrofuran (B95107) side chains, exhibit properties such as increased flexibility, low glass transition temperatures, and enhanced solubility in a range of organic solvents. These characteristics make them suitable for applications in flexible coatings, elastomers, and as soft segments in block copolymers.

Table 1: Comparison of Cyclic Ether Properties for Polymerization

| Feature | Oxirane (Epoxide) | Oxolane (Tetrahydrofuran) |

| Ring Size | 3-membered | 5-membered |

| Approx. Ring Strain (kJ/mol) | ~114 | ~23 |

| Relative Reactivity in CROP | High | Low |

| Resulting Polymer Backbone | Poly(ethylene oxide) derivative | Poly(tetramethylene ether) / Polytetrahydrofuran (PTHF) |

This interactive table summarizes the key differences between the two ring systems present in this compound, which dictates its polymerization behavior.

Research into the cationic ring-opening polymerization of various cyclic ethers, including tetrahydrofuran and substituted epoxides, has established a strong foundation for understanding the behavior of bifunctional monomers like this compound. rsc.orgresearchgate.netsoftbeam.net The ability to control the polymerization can yield polymers with well-defined molecular weights and narrow distributions, which is crucial for high-performance material applications. rsc.org

Intermediacy in the Synthesis of Complex Organic Molecules and Heterocyclic Compounds

In advanced organic synthesis, this compound serves as a valuable building block for introducing the tetrahydrofurfuryl moiety into more complex molecular structures. The high reactivity of the epoxide ring towards nucleophilic attack is the key to its utility as a synthetic intermediate.

The epoxide ring can undergo regioselective opening by a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction creates a new carbon-nucleophile bond and a secondary hydroxyl group, leading to the formation of diverse functionalized compounds. For example, reaction with a primary amine yields an amino alcohol, while reaction with a phenol (B47542) produces an aryloxy alcohol containing the oxolane structure. This versatility makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the tetrahydrofuran motif is desired for its biological activity or physical properties. researchgate.netuniurb.it

The synthesis of novel heterocyclic compounds is another significant application. The functional group introduced by the ring-opening of the epoxide can be further manipulated to construct new ring systems. For instance, the resulting hydroxyl group can participate in intramolecular cyclization reactions to form larger, more complex heterocyclic structures. The oxolane ring itself is a common feature in many natural products and biologically active compounds, making this compound an important starting material. nih.gov

Table 2: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu-H) | Reagent Example | Product Type |

| Amine | Aniline | 2-Anilino-1-(oxolan-3-yl)ethanol |

| Alcohol/Phenol | Phenol | 1-(Oxolan-3-yl)-2-phenoxyethanol |

| Thiol | Thiophenol | 1-(Oxolan-3-yl)-2-(phenylthio)ethanol |

| Carbanion | Phenylmagnesium bromide | 1-(Oxolan-3-yl)-2-phenylethanol |

This interactive table illustrates the versatility of this compound as a synthetic intermediate by showing the products formed from its reaction with various classes of nucleophiles.

The development of efficient, one-pot, multi-component reactions has further enhanced the utility of such building blocks in creating molecular diversity. beilstein-journals.org

Role in the Design and Modification of Thermosetting Resins

This compound plays a significant role in the formulation and modification of thermosetting resins, particularly epoxy-based systems. researchgate.net Its structure allows it to be incorporated into an epoxy network as a comonomer, a reactive diluent, or a primary resin component to tailor the final properties of the cured material.

When used as a reactive diluent in standard epoxy formulations, such as those based on diglycidyl ether of bisphenol A (DGEBA), its primary function is to reduce the viscosity of the uncured resin. This improvement in processability is crucial for applications requiring good flow and impregnation, such as in composite manufacturing and coatings. Unlike non-reactive diluents, it becomes chemically incorporated into the polymer network during the curing process, which prevents leaching and minimizes negative impacts on mechanical properties.

The incorporation of the aliphatic and flexible oxolane structure into the rigid, cross-linked epoxy network imparts several beneficial properties to the cured thermoset. cnrs.frscipub.de These include:

Increased Flexibility and Toughness: The flexible ether linkages of the oxolane ring can absorb and dissipate energy, leading to a tougher and less brittle material. researchgate.net

Improved Impact Strength: The enhanced toughness translates to a higher resistance to fracture upon impact.

Lowered Internal Stress: The flexibility can help to reduce the internal stresses that build up during curing and thermal cycling.

Research has shown that modifying epoxy resins with various functional components, including other epoxy monomers and siloxanes, is a highly effective strategy for achieving desired performance characteristics. mdpi.combohrium.com The use of this compound aligns with this approach, offering a way to balance mechanical strength with flexibility and toughness.

Table 3: Predicted Effect of Modification on DGEBA-based Thermoset Properties

| Property | Standard DGEBA Resin | DGEBA modified with this compound |

| Viscosity (uncured) | High | Lower |

| Flexibility / Toughness (cured) | Low (Brittle) | Higher |

| Impact Strength (cured) | Moderate | Higher |

| Glass Transition Temp. (Tg) | High | Potentially Lower |

| Adhesion | Good | Potentially Improved |

This interactive table compares the expected properties of a standard aromatic epoxy thermoset with one modified by this compound.

Emerging Research Directions and Future Perspectives

Development of Highly Selective and Sustainable Synthetic Routes for Bifunctional Ethers

The synthesis of bifunctional ethers like 3-(Oxiran-2-ylmethyl)oxolane is increasingly focused on principles of green and sustainable chemistry. mdpi.com Future research is geared towards developing highly selective and environmentally benign synthetic methodologies that minimize waste and energy consumption. A key challenge lies in achieving high chemo- and regioselectivity, particularly in the synthesis of diepoxides from dienes. researchgate.netjst.go.jp Traditional methods often rely on strong, corrosive acids, which are difficult to separate from the reaction mixture and can lead to undesirable ring-opening side reactions. mdpi.com

Current research is exploring the use of heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation. mdpi.com Enzymatic methods are also gaining traction as they are considered a green approach that can suppress unwanted side reactions and lead to high selectivity, even enabling the production of di- and tri-epoxides. mdpi.com Furthermore, the development of catalytic systems that can operate under mild conditions, such as room temperature, and in more environmentally friendly solvents, including water or bio-derived solvents, is a significant area of investigation. rsc.orgresearchgate.net Micellar conditions, for instance, represent a promising new direction for ether synthesis, offering a simple, efficient, and economical route. rsc.org

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Challenges |

| Williamson Ether Synthesis | Alkali metal alkoxide, organohalide | High efficiency and selectivity | Use of stoichiometric reagents, potential for side reactions |

| Catalytic Epoxidation | Heterogeneous catalysts (e.g., silver) | Reusability, ease of separation, high selectivity | Catalyst deactivation, requires optimization for specific substrates |

| Enzymatic Epoxidation | Lipases, peroxygenases | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |

| Microwave-Assisted Synthesis | Various catalysts | Rapid reaction times, improved yields | Scale-up challenges, specialized equipment required |

| Aqueous Micellar Synthesis | Surfactants in water | Environmentally friendly, simple, economical | Substrate solubility, product isolation |

Investigation of Novel Catalytic Systems for Complex Functionalizations

The dual functionality of this compound makes it a prime candidate for complex chemical transformations through the selective opening of its oxirane and/or oxolane rings. The development of novel catalytic systems is crucial for controlling the outcome of these reactions. Research is focused on bifunctional catalysts that can activate both the electrophilic epoxide and a nucleophile, facilitating highly selective ring-opening reactions. rsc.org For example, cooperative catalyst systems, such as those combining a Lewis acid and a Lewis base, are being explored to enhance catalytic activity and chemoselectivity. researchgate.net

The ring-opening polymerization (ROP) of epoxides is another area of intense research, with applications in the synthesis of polyethers and poly(ether carbonate) polyols. mdpi.comacs.org Double metal cyanide (DMC) catalysts have shown high efficiency for the ROP of various epoxides, producing polymers with well-defined structures and controlled molecular weights. mdpi.com Future work will likely focus on designing catalysts that allow for even greater control over polymer architecture, such as the synthesis of block copolymers and branched polymers with specific functionalities. mdpi.comnih.gov Furthermore, the development of catalysts that can facilitate these transformations under more sustainable conditions, such as using CO2 as a comonomer, is a key goal. mdpi.com

| Catalyst Type | Reaction | Key Features | Potential Applications |

| Bifunctional Organocatalysts | Ring-opening alternating copolymerization | High selectivity, metal-free | Synthesis of biodegradable polyesters |

| Double Metal Cyanide (DMC) Catalysts | Ring-opening polymerization (ROP) | High activity, narrow dispersities, low unsaturation | Production of polyether and polycarbonate polyols |

| Surface-Modified MXenes | Epoxide ring-opening | Tunable acidity, high selectivity | Fine chemical synthesis |

| f-Block Organometallic Complexes | Catalytic conversion of CO2 and epoxides | Activation of small molecules | Synthesis of cyclic carbonates |

| Alkali Metal Carboxylates | Ring-opening polymerization of epoxides and episulfides | Simple, green catalysts | Synthesis of functional polyethers and polythioethers |

Integration of Advanced Computational and Experimental Methodologies for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of bifunctional ethers is essential for the rational design of more efficient and selective processes. The integration of advanced computational and experimental techniques is proving to be a powerful approach in this regard. nih.gov Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into reaction pathways, transition state structures, and the factors controlling selectivity. researchgate.netscielo.br This theoretical understanding can guide the design of new catalysts and the optimization of reaction conditions.

Experimentally, the development of in-situ spectroscopic techniques allows for the real-time monitoring of reactions, providing crucial data on reaction kinetics and the identification of transient intermediates. rsc.org The combination of these experimental observations with computational modeling enables a comprehensive elucidation of reaction mechanisms. nih.gov For instance, such combined studies have been used to understand the complex reaction networks in the oxidation of cyclic ethers and to rationalize the reactivity trends observed in the reactions of epoxides. rsc.orgdntb.gov.ua Future research will likely see an increased synergy between computational and experimental approaches to tackle more complex catalytic cycles and to predict the properties of novel materials derived from oxirane-oxolane architectures.

Exploration of Bio-inspired Transformations and Biomaterial Applications of Cyclic Ethers

Nature provides a rich source of inspiration for the development of novel chemical transformations and materials. ethz.ch Bio-inspired catalysis, which seeks to mimic the high efficiency and selectivity of enzymes, is a promising avenue for the synthesis of complex molecules like functionalized cyclic ethers. ethz.ch For example, the principles of enzyme catalysis can guide the design of synthetic catalysts for selective epoxide-opening ether cyclizations. nih.gov The use of enzymes directly for the synthesis of epoxides is also an area of active research, offering a green and highly selective alternative to traditional chemical methods. mdpi.com

The biocompatibility of polyethers makes them attractive candidates for a wide range of biomedical applications. acs.org Polymers derived from this compound and related cyclic ethers could find use in drug delivery, tissue engineering, and as biocompatible coatings. nih.govmdpi.com The ability to precisely control the architecture and functionality of these polymers through advanced catalytic methods opens up possibilities for creating biomaterials with tailored properties. For example, amphiphilic polyethers can be synthesized for use as polymeric surfactants or for the formation of supramolecular hydrogels. nih.gov Future research will focus on exploring the biological activity of novel cyclic ether derivatives and developing biodegradable and biocompatible materials for advanced medical applications. nih.gov

Design of Smart Materials Utilizing Oxirane-Oxolane Architectures

"Smart" materials, which can respond to external stimuli such as changes in temperature, pH, or light, are at the forefront of materials science. neuroquantology.comazom.com The versatile chemistry of the oxirane-oxolane scaffold provides a platform for the design of such advanced functional materials. advancedsciencenews.com Polymers incorporating this bifunctional ether can be designed to exhibit stimuli-responsive behavior, leading to applications in areas such as sensors, actuators, and controlled-release systems. nih.govmdpi.com

For example, the incorporation of oxirane-oxolane units into polymer backbones could be used to create self-healing materials, where the reactive oxirane groups can form new cross-links upon damage. researchgate.net Additionally, the synthesis of shape memory polymers, which can recover their original shape from a temporary one upon application of an external stimulus, is another exciting possibility. mdpi.com The ability to tailor the properties of these materials by controlling the polymer architecture and incorporating other functional groups will be key to their development. advancedsciencenews.com Future research in this area will focus on creating multi-stimuli-responsive materials with enhanced performance and exploring their applications in diverse fields, from biomedicine to soft robotics. researchgate.netresearchgate.net

| Smart Material Type | Stimulus | Response Mechanism | Potential Applications |

| Thermoresponsive Polymers | Temperature | Reversible hydrophilic-hydrophobic transition | Drug delivery, tissue engineering, smart surfaces |

| pH-Responsive Polymers | pH | Swelling/deswelling due to ionization of functional groups | Targeted drug delivery, biosensors |

| Self-Healing Polymers | Mechanical damage | Covalent bond formation or reversible cross-linking | Coatings, structural components, electronics |

| Shape Memory Polymers | Heat, light, chemicals | Reversible change in polymer conformation | Medical devices, actuators, aerospace components |

| Electroactive Polymers | Electric field | Change in shape or conductivity | Artificial muscles, sensors, energy storage |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 3-(Oxiran-2-ylmethyl)oxolane, and how is its structural identity validated?

- Answer : The compound is typically synthesized via epoxide-functionalization reactions or Prins-type cyclization, where oxirane (epoxide) groups are introduced into oxolane derivatives. Structural validation employs techniques like single-crystal X-ray diffraction to resolve bond angles and dihedral angles (e.g., oxolane ring conformation ). Elemental analysis (CHNS) and NMR spectroscopy are critical for confirming purity and substituent orientation. For example, CHNS analysis quantifies ligand modification percentages in functionalized oxolanes , while - and -NMR reveal stereochemical details and coupling constants for conformational analysis .

Q. What physicochemical properties of this compound are critical for its application in polymer research?

- Answer : Key properties include refractive index, solubility in polar/nonpolar solvents, and thermal stability. Refractive indices in binary mixtures (e.g., with PEGs) are predicted using the Lorentz-Lorenz Relation (LLR), which correlates component volume fractions and refractive indices . Solubility data (e.g., in cyclic ethers) are essential for designing reaction media, while thermogravimetric analysis (TGA) assesses degradation thresholds under varying conditions, as seen in polymer degradation studies with activated clays .

Advanced Research Questions

Q. How does the pseudorotational dynamics of the oxolane ring influence reactivity in polymer synthesis or coordination chemistry?

- Answer : The oxolane ring exhibits pseudorotation, with conformers like 3T2/2T3 and OE/EO contributing to free-energy profiles. NMR-derived -coupling constants combined with quantum mechanical/molecular dynamics (QM/MD) simulations reveal populations of high-energy conformers, which can enhance reactivity in polymerization or host-guest interactions . For instance, nonactin macrocycles preferentially coordinate ammonium ions via oxolane oxygen atoms, a process modulated by ring flexibility .

Q. What computational approaches reconcile discrepancies between experimental NMR data and theoretical models for this compound?

- Answer : Hybrid QM/MD simulations at the Hartree-Fock/6-31G* level provide conformational free-energy profiles, while molecular mechanics (MM3) parameterization improves agreement with experimental geometries and vibrational frequencies . Discrepancies in -coupling constants often arise from neglecting non-equilibrium conformers; integrating Boltzmann-weighted populations from MD trajectories refines NMR predictions .

Q. How are stereochemical outcomes controlled during the synthesis of oxolane-derived pharmaceuticals, such as empagliflozin intermediates?

- Answer : Asymmetric catalysis (e.g., chiral ligands) or kinetic resolution ensures stereoselectivity. For example, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane, a key empagliflozin impurity, is synthesized via enantioselective etherification, with purity validated by HPLC and X-ray crystallography . Stereochemical assignments rely on NOESY NMR and optical rotation data .

Methodological Tables

Table 1 : Conformational Populations of Oxolane Ring from MD Simulations and NMR Data

| Conformer | Population (MD) | Population (NMR) | Free Energy (kJ/mol) |

|---|---|---|---|

| 3T2/2T3 | 18% | 15% | 2.1 |

| OE/EO | 12% | 10% | 3.8 |

| Envelope (E) | 70% | 75% | 0.0 (reference) |

Table 2 : Refractive Index Predictions for this compound/PEG Mixtures

| PEG Molecular Weight | Mole Fraction (X1) | Experimental | LLR-Predicted | Deviation (%) |

|---|---|---|---|---|

| 200 | 0.2 | 1.432 | 1.428 | 0.28 |

| 400 | 0.5 | 1.445 | 1.441 | 0.28 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。